

# **Application Notes and Protocols for Topical Sivelestat in Psoriasis Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sivelestat |           |
| Cat. No.:            | B011392    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation and application of topical **Sivelestat** in a murine model of imiquimod-induced psoriasis. The information is intended to guide researchers in preclinical studies evaluating the efficacy of **Sivelestat** as a potential topical treatment for psoriasis.

## Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Neutrophil elastase (NE), a serine protease released by neutrophils, is implicated in the inflammatory cascade of psoriasis. **Sivelestat**, a selective NE inhibitor, has shown therapeutic potential in various inflammatory conditions.[1] Recent studies have explored its efficacy in topical formulations for psoriasis, demonstrating a reduction in psoriatic-like skin lesions in animal models.[2][3] This document outlines the necessary protocols for preparing and testing topical **Sivelestat** formulations in a well-established psoriasis mouse model.

## **Mechanism of Action**

**Sivelestat** functions by specifically inhibiting human neutrophil elastase (HNE).[1][2] In the context of psoriasis, HNE is understood to play a role in the activation of cytokines from the IL-36 family, which are key drivers of the inflammatory process in the skin.[2][3] By inhibiting HNE,



**Sivelestat** is thought to suppress the downstream inflammatory signaling mediated by IL-36, leading to a reduction in the clinical and histological signs of psoriasis.[2][3]

## Signaling Pathway of Sivelestat in Psoriasis



Click to download full resolution via product page

Caption: Sivelestat inhibits Neutrophil Elastase, blocking IL-36 activation.

# **Experimental Protocols**

# I. Preparation of 1% Topical Sivelestat Formulations

This section details the preparation of two different 1% **Sivelestat** formulations: an ointment and a cream.

#### A. 1% Sivelestat Ointment

- Base: White Petrolatum (Vaseline)
- Active Ingredient: Sivelestat Sodium Hydrate powder

#### Protocol:

 Weighing: Accurately weigh the required amount of Sivelestat powder and White Petrolatum for a 1% w/w formulation. For example, for 100g of ointment, use 1g of Sivelestat and 99g of White Petrolatum.



- Levigation: Place the Sivelestat powder on an ointment slab. Add a small amount of mineral
  oil (a component of petrolatum) to the powder and triturate with a spatula to form a smooth,
  uniform paste. This process, known as levigation, reduces the particle size of the powder
  and prevents a gritty texture in the final product.
- Incorporation: Add a small amount of the White Petrolatum base, approximately equal in volume to the Sivelestat paste, to the ointment slab.
- Geometric Dilution: Mix the Sivelestat paste and the portion of the base thoroughly until
  uniform. Continue adding the petrolatum base in small, successive portions, mixing
  thoroughly after each addition, until all the base has been incorporated. This geometric
  dilution technique ensures a homogenous distribution of the active ingredient throughout the
  ointment.
- Homogenization: For larger batches, an ointment mill can be used to ensure a smooth and uniform consistency.
- Storage: Store the final ointment in an airtight, light-resistant container.

## B. 1% Sivelestat Cream

- Base: Equal parts Lanolin, Olive Oil, and Purified Water.
- Active Ingredient: Sivelestat Sodium Hydrate powder

#### Protocol:

- Phase Preparation:
  - Oil Phase: In a heat-resistant beaker, combine the required amounts of lanolin and olive
     oil. Heat the mixture in a water bath to approximately 70°C.
  - Aqueous Phase: In a separate beaker, heat the purified water to approximately 70°C.
- Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring
  with a homogenizer or a high-shear mixer. Continue stirring until the mixture cools and a
  stable, uniform cream is formed.



- Incorporation of Sivelestat:
  - Method 1 (if Sivelestat is water-soluble): Dissolve the accurately weighed Sivelestat powder in the heated aqueous phase before emulsification.
  - Method 2 (if Sivelestat is not readily water-soluble): Levigate the Sivelestat powder with
    a small amount of a compatible agent (e.g., glycerin) to form a smooth paste. Add this
    paste to the cream during the cooling phase, after the emulsion has formed, and mix until
    uniformly dispersed.
- Cooling and Storage: Continue to stir the cream gently until it has cooled to room temperature. Store the final cream in an airtight, light-resistant container.

## **II. Imiquimod-Induced Psoriasis Mouse Model**

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream.

#### Animals:

BALB/c or C57BL/6 mice are commonly used strains.[2][4]

#### Protocol:

- Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
- Hair Removal: Anesthetize the mice and shave a designated area on their back (e.g., 2 x 3 cm).
- Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5 to 7 consecutive days.[4][5][6]
- Control Group: A control group should receive a daily application of a control vehicle cream (e.g., Vaseline Lanette cream).[6]
- Monitoring: Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and skin thickness.



# **Experimental Workflow**



Click to download full resolution via product page



Caption: Workflow for psoriasis model induction, treatment, and analysis.

## **III. Treatment Protocol**

- Group Assignment: After the induction of psoriasis, randomly assign the mice to different treatment groups:
  - Group 1: No therapy (control)
  - Group 2: 1% Sivelestat ointment
  - Group 3: 1% Sivelestat cream
  - Group 4: Vehicle control (ointment or cream base without Sivelestat)
  - Group 5: Positive control (e.g., 1% betamethasone dipropionate)[2][3]
- Topical Application: Apply the assigned treatment topically to the affected skin area daily for a specified period (e.g., 6 days).[5] The application should be performed a few hours after the imiquimod application.[5]

## IV. Assessment of Psoriasis Severity

A. Psoriasis Area and Severity Index (PASI) Scoring

The severity of the psoriasis-like lesions can be assessed using a modified PASI score.[2][4] This involves scoring three parameters—erythema, scaling, and induration (thickness)—on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The total PASI score is the sum of the individual scores.

#### B. Histological Analysis

- Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
- Fixation and Staining: Fix the skin samples in 4% paraformaldehyde, embed them in paraffin, and section them.[5] Stain the sections with Hematoxylin and Eosin (H&E) for histological examination.



 Evaluation: Assess key histological features of psoriasis, such as epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

## C. Immunohistochemistry

- Staining: Perform immunohistochemical staining on skin sections to detect specific cell markers.
- Markers:
  - CD3+: To quantify T-lymphocyte infiltration.
  - Ki-67+: To assess the proliferative activity of epidermal cells.
- Quantification: Quantify the number of positive cells per field of view under a microscope.

## **Data Presentation**

The following tables summarize the quantitative data from a representative study investigating the efficacy of topical **Sivelestat** in an imiquimod-induced psoriasis mouse model.[2][3]

Table 1: Effect of Topical Sivelestat on mPASI Score

| Treatment Group        | Mean mPASI Score (Day<br>11) | % Decrease from Control |
|------------------------|------------------------------|-------------------------|
| No Therapy (Control)   | 8.0 ± 0.5                    | -                       |
| 1% Sivelestat Ointment | 5.1 ± 0.4                    | 36%                     |
| 1% Sivelestat Cream    | 4.0 ± 0.3                    | 50%                     |
| 1% Betamethasone       | 3.5 ± 0.3                    | 56%                     |

Table 2: Effect of Topical Sivelestat on Epidermal Thickness



| Treatment Group        | Mean Epidermal Thickness<br>(μm) | Fold Decrease vs. Control |
|------------------------|----------------------------------|---------------------------|
| No Therapy (Control)   | 120 ± 10                         | -                         |
| 1% Sivelestat Ointment | 50 ± 5                           | 2.4                       |
| 1% Sivelestat Cream    | 33 ± 4                           | 3.6                       |
| 1% Betamethasone       | 25 ± 3                           | 4.8                       |

Table 3: Immunohistochemical Analysis of Skin Infiltrates

| Treatment<br>Group        | Mean CD3+<br>cells/field | Fold Decrease<br>vs. Control | Mean Ki-67+<br>cells/field | Fold Decrease<br>vs. Control |
|---------------------------|--------------------------|------------------------------|----------------------------|------------------------------|
| No Therapy<br>(Control)   | 45 ± 5                   | -                            | 60 ± 7                     | -                            |
| 1% Sivelestat<br>Ointment | 25 ± 3                   | 1.8                          | 26 ± 4                     | 2.3                          |
| 1% Sivelestat<br>Cream    | 20 ± 2                   | 2.2                          | 21 ± 3                     | 2.9                          |
| 1%<br>Betamethasone       | 10 ± 2                   | 4.5                          | 12 ± 2                     | 5.0                          |

# Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and preclinical evaluation of topical **Sivelestat** formulations for psoriasis. The data suggests that 1% **Sivelestat** in both ointment and cream formulations significantly reduces the clinical and histological signs of psoriasis in an imiquimod-induced mouse model, with the cream formulation showing slightly greater efficacy.[2][3] These findings support further investigation into **Sivelestat** as a potential novel topical therapy for psoriasis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Ointments: Preparation & Evaluation of Drug Release | Pharmlabs [pharmlabs.unc.edu]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- To cite this document: BenchChem. [Application Notes and Protocols for Topical Sivelestat in Psoriasis Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011392#protocol-for-topical-sivelestat-formulation-in-psoriasis-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com